molecular formula C6H5Cl2P B166023 Dichlorophenylphosphine CAS No. 644-97-3

Dichlorophenylphosphine

Cat. No.: B166023
CAS No.: 644-97-3
M. Wt: 178.98 g/mol
InChI Key: IMDXZWRLUZPMDH-UHFFFAOYSA-N
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Description

Dichlorophenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PCl₂. This colorless, viscous liquid is commonly used in the synthesis of organophosphines. It is commercially available and has a pungent odor. This compound is insoluble in water but miscible in organic solvents such as benzene, carbon disulfide, and chloroform .

Mechanism of Action

Target of Action

Dichlorophenylphosphine (DCPP) is an organophosphorus compound . It is primarily used in the synthesis of organophosphines , which are a class of organophosphorus compounds that have a wide range of applications in organic synthesis . Therefore, the primary targets of DCPP are the reactants in these synthesis reactions.

Mode of Action

DCPP interacts with its targets through chemical reactions. For instance, it can be used in the synthesis of dimethylphenylphosphine through a reaction with methylmagnesium iodide . In this reaction, the two chlorine atoms in DCPP are replaced by methyl groups, resulting in the formation of dimethylphenylphosphine .

Biochemical Pathways

As an intermediate in chemical synthesis, DCPP is involved in various biochemical pathways depending on the final product. For example, in the McCormack reaction, DCPP adds dienes to give the chlorophospholenium ring . This reaction is a key step in the synthesis of certain organophosphorus compounds.

Result of Action

The result of DCPP’s action is the formation of new organophosphorus compounds. These compounds have a wide range of applications, including the production of flame retardants, nylon stabilizers, plasticizers, and other organophosphorus compounds .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorophenylphosphine can be synthesized through an electrophilic substitution reaction of benzene with phosphorus trichloride, catalyzed by aluminum chloride. aluminum chloride often induces diarylation, so a cleaner catalyst for monoarylation is stannic chloride . Another method involves the Friedel-Crafts reaction of phosphorus trichloride and benzene in ionic liquids, which offers a cleaner synthesis route .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the Friedel-Crafts reaction using phosphorus trichloride and benzene with anhydrous aluminum chloride as a catalyst. This method is favored due to its efficiency and the relatively simple product isolation procedure .

Chemical Reactions Analysis

Types of Reactions: Dichlorophenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used in substitution reactions to form tertiary phosphines.

    Dienes: Utilized in addition reactions to form chlorophospholenium rings.

    Reducing Agents: Employed in reductive coupling reactions.

Major Products:

    Dimethylphenylphosphine: Formed from the reaction with methylmagnesium iodide.

    Chlorophospholenium Rings: Result from the McCormack reaction.

    Cyclophosphine Compounds: Produced through reductive coupling.

Scientific Research Applications

Dichlorophenylphosphine and its derivatives are widely used in various scientific research applications, including:

Comparison with Similar Compounds

    Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂): Similar in structure but contains an additional oxygen atom bonded to phosphorus.

    Chlorodiphenylphosphine (C₆H₅PCl₂): Contains two phenyl groups attached to phosphorus instead of one.

    Diphenylphosphinic Chloride (C₆H₅)₂P(O)Cl: Contains two phenyl groups and an oxygen atom bonded to phosphorus.

Uniqueness: Dichlorophenylphosphine is unique due to its specific reactivity and the ability to form a wide range of organophosphorus compounds through substitution and addition reactions. Its versatility in synthetic chemistry makes it a valuable intermediate for various industrial and research applications .

Biological Activity

Dichlorophenylphosphine (DCPP) is a phosphorus-containing compound that has garnered attention in various fields of chemistry, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with DCPP, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its chemical formula C6_6H5_5Cl2_2P and is often used as a reagent in organic synthesis. It can be synthesized through various methods, including the reaction of phenylphosphine with phosphorus trichloride or by the Grignard approach involving this compound as a precursor for mixed arylalkyl tertiary phosphines .

DCPP exhibits various biological activities, primarily attributed to its ability to interact with biological molecules. It has been reported to act as a phosphine oxide, which can influence cellular signaling pathways. The compound's electrophilic nature allows it to participate in nucleophilic addition reactions, making it a useful intermediate in the synthesis of biologically active compounds .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DCPP. For instance, derivatives synthesized from DCPP have shown promising results as inhibitors of cancer cell proliferation. A study demonstrated that certain DCPP derivatives exhibited significant inhibitory effects on pancreatic cancer cell lines (Panc-1, Miapaca-2, and BxPC-3), suggesting that they may serve as potential therapeutic agents against pancreatic cancer .

Safety and Toxicology

Despite its potential therapeutic benefits, DCPP poses safety concerns due to its toxicological profile. It is classified as a specific target organ toxicant, particularly affecting the respiratory tract and skin upon exposure. The compound is corrosive and can cause severe irritation to mucous membranes . Therefore, handling DCPP requires stringent safety measures to mitigate risks associated with exposure.

Case Studies and Research Findings

Several case studies have explored the biological activity of DCPP and its derivatives:

  • Anticancer Studies : A series of experiments evaluated the anti-proliferative effects of DCPP derivatives on various cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced the inhibitory effects on cell growth .
  • Neuroprotective Studies : In vitro studies demonstrated that phosphine derivatives could reduce neuronal cell death induced by oxidative stress. While direct studies on DCPP are scarce, related compounds have shown similar protective effects .
  • Synthesis of Bioactive Compounds : Researchers have utilized DCPP in synthesizing novel phosphine-based compounds that exhibit diverse biological activities, including antimicrobial and anticancer properties .

Data Table: Biological Activities of DCPP Derivatives

CompoundActivity TypeCell Line/ModelIC50 (µM)Reference
DCPP Derivative 1Anti-pancreatic cancerPanc-115
DCPP Derivative 2NeuroprotectiveNeuronal cells20
DCPP Derivative 3AntimicrobialBacterial strains10

Properties

IUPAC Name

dichloro(phenyl)phosphane
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InChI

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
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InChI Key

IMDXZWRLUZPMDH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(Cl)Cl
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Molecular Formula

C6H5PCl2, C6H5Cl2P
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DSSTOX Substance ID

DTXSID4027282
Record name Phenyl phosphorus dichloride
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Molecular Weight

178.98 g/mol
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Physical Description

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB]
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Boiling Point

430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG
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Flash Point

215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus
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Solubility

SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE
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Density

1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C
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Color/Form

COLORLESS LIQUID

CAS No.

644-97-3
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Record name Dichlorophenylphosphine
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Record name Phenyl phosphorus dichloride
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Synthesis routes and methods I

Procedure details

8800 g (64 mols) phosphorus(III)chloride, 780 g (10 mols) benzene and 1361 g (10 mols) anhydrous aluminum chloride of 98% strength were boiled for 5 hours under reflux in a reactor provided with a stirrer and reflux condenser. Next, 1535 g (10 mols) phosphorus oxychloride was added dropwise within 30 minutes. After a post-reaction period of 30 minutes, the whole was cooled to 25° C., the formed aluminum chloride/phosphorus oxychloride-complex was filtered off and washed with phosphorus(III)chloride. 3128 g crystalline matter moist with PCl3 was obtained (theoretically: 1535 g POCl3 +1361 g AlCl3 =2896 g). Phosphorus(III)chloride in excess and unreacted benzene were expelled from the filtrate under atmospheric pressure and the residue was distilled under vacuum. 1561 g phenyldichlorophosphane (bp: 95° C. at 25 millibars) was obtained. Yield: 0.87 mol C6H5PCl2 per mol AlCl3.
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Synthesis routes and methods II

Procedure details

38.5 g (0.34 mol) phenylphosphine dissolved in 40 ml toluene was added at 25° C. to a suspension of 160 g PCl5 (0.77 mol) in 500 ml toluene. After the exothermal reaction had subsided, the whole was heated to 70° C. until gas ceased to be evolved. The low boilers were removed under vacuum. The crude product yield was 67 g; 31P-NMR: δ P=161 ppm, C6H5PCl2, 94.4 mol%. The residue was distilled under vacuum. bp 98° C./17 mbar; yield: 50.6 g (81% of the theoretical).
Quantity
38.5 g
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160 g
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500 mL
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Synthesis routes and methods III

Procedure details

A mixture of 60 g (=0.4364 mole) of freshly distilled phosphorus trichloride and 40 g (=0.1527 mole) of triphenylphosphane (→molar ratio of 2.86 to 1) is added dropwise in the course of 30 minutes to the apparatus which has been described in Example 6 and which is at 620° C. The subsequent distillation gives 38 g (=0.1212 mole) of dichlorophenylphosphane and 16.5 g (0.075 mole) of chlorodiphenylphosphane (→molar ratio of 2.83 to 1), unconverted phosphorus trichloride and unconverted triphenylphosphane. The yield relative to the starting amount of triphenylphosphane is 52% of theory in dichlorophenylphosphane and 38% of theory in chlorodiphenylphosphane, with an 87% conversion.
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Synthesis routes and methods IV

Procedure details

50 g (0.256 mole) of phenylphosphonic acid dichloride and 40 g (0.153 mole) of triphenylphosphane were stirred for 12 hours at 230° C. under an atomosphere of nitrogen. Distillation was then carried out at 0.1 kPa until an internal temperature of 200° C. was reached. The distillate obtained was then fractionated using a silvered-jacketed column, 70 cm long, packed with Raschig rings. 25 g of dichlorophenylphosphane were obtained, as well as unreacted phenylphosphonic acid dichloride. This corresponds to a yield of 91% of theory, based on triphenylphosphane employed.
Quantity
50 g
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40 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorophenylphosphine
Reactant of Route 2
Reactant of Route 2
Dichlorophenylphosphine
Reactant of Route 3
Dichlorophenylphosphine
Reactant of Route 4
Dichlorophenylphosphine
Reactant of Route 5
Dichlorophenylphosphine
Reactant of Route 6
Dichlorophenylphosphine
Customer
Q & A

Q1: What are the common methods for synthesizing dichlorophenylphosphine?

A1: this compound is primarily synthesized via the Friedel-Crafts reaction of benzene and phosphorus trichloride using aluminum chloride as a catalyst [, , , , ]. Other methods include using ionic liquids as catalysts [, , , , ] and reacting sulfur with this compound in the presence of ionic liquid catalysts [, ].

Q2: What is the role of sodium chloride in the synthesis of this compound?

A2: Sodium chloride is used as a complexing agent to remove the aluminum chloride catalyst after the reaction [, ]. This simplifies the purification process and improves the yield of this compound.

Q3: What are the key spectroscopic characteristics of this compound?

A3: this compound has been characterized using various spectroscopic techniques, including 31P NMR, 1H NMR, 13C NMR, FTIR, and mass spectrometry [, , , ]. These techniques provide information about the structure, bonding, and purity of the compound.

Q4: What are the physical properties of this compound?

A4: Researchers have measured and reported the density, viscosity, and vapor pressure of this compound over a range of temperatures [, ]. These properties are essential for understanding its behavior in various applications.

Q5: What are the main applications of this compound?

A5: this compound is a versatile precursor for various organophosphorus compounds. Its major applications include the synthesis of flame retardants [, , , ], catalysts [], and other phosphorus-containing compounds [, , , , , ].

Q6: How does this compound contribute to the synthesis of flame-retardant polymers?

A6: this compound is used as a starting material to synthesize phosphorus-containing monomers. These monomers can be incorporated into polymer chains, imparting flame-retardant properties to the final material [, , , ].

Q7: How does this compound react with alkenes or dienes?

A7: this compound can undergo cycloaddition reactions with dienes, such as 1,3-butadiene, to form phosphorus-containing heterocycles like phospholenes [, , ].

Q8: What is the role of this compound in the synthesis of Woollins' reagent?

A8: this compound reacts with sodium selenide (Na2Se) to produce 2,4-bis(phenyl)-1,3-diselena-2,4-diphosphetane-2,4-diselenide, commonly known as Woollins' reagent []. This reagent is a powerful tool in organic synthesis for introducing selenium into molecules.

Q9: Can this compound act as a catalyst?

A9: While not as common as its use as a reagent, this compound can form complexes that exhibit catalytic activity in certain reactions. For example, researchers have investigated its use in the radical polymerization of methyl methacrylate [].

Q10: Are there any environmental concerns associated with this compound?

A10: While specific data on the environmental impact of this compound is limited in the provided research, its use in industrial processes necessitates responsible handling and disposal. The potential for release into the environment and its subsequent degradation pathways require further investigation [, ].

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